molecular formula C10H12O2S B15240496 Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate

Cat. No.: B15240496
M. Wt: 196.27 g/mol
InChI Key: KIVVRIRTPXUNIQ-FPLPWBNLSA-N
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Description

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate is an organic compound that features a thiophene ring attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can be compared with other thiophene-containing compounds, such as:

  • Thiophene-2-carboxylic acid
  • 2-Acetylthiophene
  • Thiophene-2-aldehyde

These compounds share the thiophene ring but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl (Z)-3-thiophen-2-ylbut-2-enoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)7-8(2)9-5-4-6-13-9/h4-7H,3H2,1-2H3/b8-7-

InChI Key

KIVVRIRTPXUNIQ-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=CS1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CS1

Origin of Product

United States

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